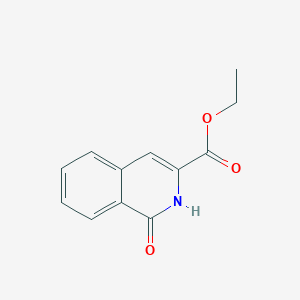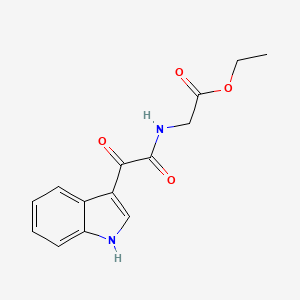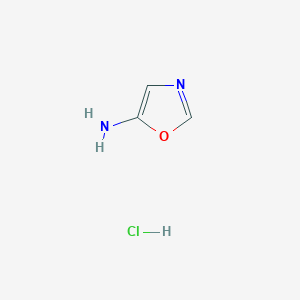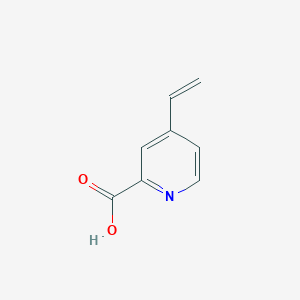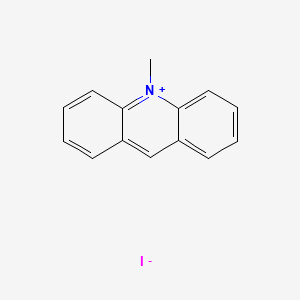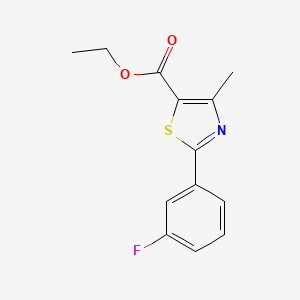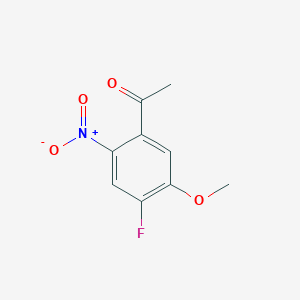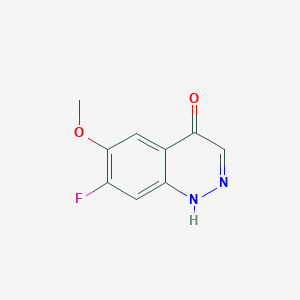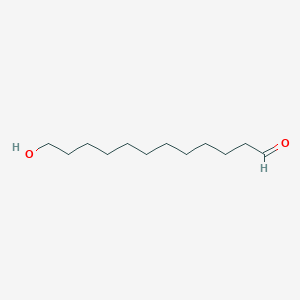
Dodecanal, 12-hydroxy-
Overview
Description
Dodecanal, 12-hydroxy-: is an organic compound with the chemical formula C12H24O2 It is a colorless liquid that is commonly used in the fragrance industry due to its pleasant odor12-hydroxydodecanal and is a derivative of dodecanal, which is an aldehyde with a long carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Dodecanol: One common method for preparing dodecanal, 12-hydroxy- involves the oxidation of dodecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under mild conditions to prevent over-oxidation.
Dehydrogenation of Dodecanol: Another method involves the dehydrogenation of dodecanol in the presence of a catalyst such as copper chromite.
Industrial Production Methods: The industrial production of dodecanal, 12-hydroxy- typically involves the catalytic dehydrogenation of dodecanol. This process is carried out in large reactors where dodecanol is passed over a catalyst bed at elevated temperatures. The resulting product is then purified through distillation to obtain high-purity dodecanal, 12-hydroxy-.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dodecanal, 12-hydroxy- can undergo oxidation reactions to form dodecanoic acid. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to dodecanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Dodecanal, 12-hydroxy- can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Dodecanoic acid
Reduction: Dodecanol
Substitution: Various substituted dodecanal derivatives
Scientific Research Applications
Chemistry: Dodecanal, 12-hydroxy- is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, dodecanal, 12-hydroxy- is used as a model compound to study the metabolism of long-chain aldehydes and alcohols. It is also used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .
Industry: In the fragrance industry, dodecanal, 12-hydroxy- is used as a key ingredient in the formulation of perfumes and other scented products. It is valued for its pleasant odor and stability.
Mechanism of Action
The mechanism of action of dodecanal, 12-hydroxy- involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes catalyze the oxidation of dodecanal, 12-hydroxy- to dodecanoic acid, which can then enter various metabolic pathways .
Comparison with Similar Compounds
Dodecanal: A simple aldehyde with the chemical formula C12H24O. It lacks the hydroxyl group present in dodecanal, 12-hydroxy-.
Dodecanol: An alcohol with the chemical formula C12H26O. It can be oxidized to form dodecanal, 12-hydroxy-.
Dodecanoic Acid: A carboxylic acid with the chemical formula C12H24O2. It is the oxidation product of dodecanal, 12-hydroxy-.
Uniqueness: Dodecanal, 12-hydroxy- is unique due to the presence of both an aldehyde and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and industrial applications .
Properties
IUPAC Name |
12-hydroxydodecanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11,14H,1-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBXXRNKFGIWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC=O)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450861 | |
| Record name | Dodecanal, 12-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95855-71-3 | |
| Record name | Dodecanal, 12-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-](/img/structure/B3059148.png)
![[1,1'-Binaphthalen]-4-ol](/img/structure/B3059151.png)
![3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine](/img/structure/B3059152.png)
